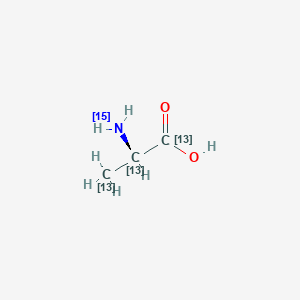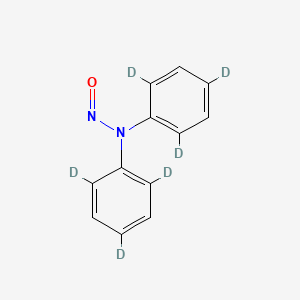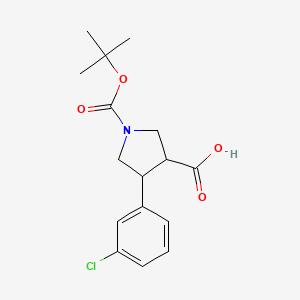
N,N-Di-Boc-2-aminopyridine
概要
説明
N,N-Di-Boc-2-aminopyridine, also known as 2-(N,N-Bis(tert-butoxycarbonyl)amino)pyridine, is a chemical compound characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of 2-aminopyridine. This compound is widely used in organic synthesis, particularly in the protection of amino groups during multi-step synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di-Boc-2-aminopyridine typically involves the reaction of 2-aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
2-aminopyridine+2Boc2O→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
化学反応の分析
Types of Reactions: N,N-Di-Boc-2-aminopyridine undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Hydrolysis: The Boc protecting groups can be hydrolyzed to yield 2-aminopyridine.
Amidation: The compound can react with carboxylic acids or acid chlorides to form amides.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is commonly used for Boc deprotection.
Bases: Triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) is used to facilitate the initial Boc protection reaction.
Solvents: Dichloromethane (DCM) and acetonitrile (MeCN) are frequently used solvents.
Major Products Formed:
2-Aminopyridine: Formed upon complete deprotection of Boc groups.
Amides: Formed through amidation reactions with carboxylic acids or acid chlorides.
科学的研究の応用
N,N-Di-Boc-2-aminopyridine is utilized in various scientific research applications, including:
Organic Synthesis: Used as a protecting group for amino functionalities in multi-step synthetic processes.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Used in the synthesis of biologically active molecules for research in drug discovery and development.
作用機序
The primary function of N,N-Di-Boc-2-aminopyridine is to protect the amino group during chemical reactions. The Boc groups provide steric hindrance and stability, preventing unwanted side reactions. The deprotection mechanism involves the cleavage of the Boc groups under acidic conditions, releasing the free amino group for further reactions.
類似化合物との比較
N-Boc-2-aminopyridine: Contains a single Boc protecting group.
N,N-Di-Cbz-2-aminopyridine: Contains two benzyloxycarbonyl (Cbz) protecting groups.
N-Fmoc-2-aminopyridine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Comparison:
Stability: N,N-Di-Boc-2-aminopyridine is more stable under basic conditions compared to N-Fmoc-2-aminopyridine.
Deprotection: Boc groups can be removed under milder acidic conditions compared to Cbz groups, which require stronger acids.
Applications: this compound is preferred in peptide synthesis due to its compatibility with various reaction conditions and ease of deprotection.
This compound stands out for its versatility and stability, making it a valuable compound in synthetic chemistry and various research applications.
特性
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-14(2,3)20-12(18)17(11-9-7-8-10-16-11)13(19)21-15(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOPVAOGSSBUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584743 | |
| Record name | Di-tert-butyl pyridin-2-yl-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-63-2 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-pyridinyl)imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl pyridin-2-yl-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Di-Boc-2-aminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)


